N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide
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Overview
Description
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring, an octanamide chain, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl acetate. This intermediate is then reacted with 4-(2-oxoethyl)phenylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate ion channels, which contributes to its anticonvulsant effects. The compound’s structure allows it to bind to these targets with high affinity, thereby altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Used in biochemical research.
N-4-(2,5-dioxopyrrolidin-1-yl) phenylpicolinamides: Investigated for their therapeutic potential in neurological disorders.
Uniqueness
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide stands out due to its unique combination of a pyrrolidinone ring and an octanamide chain, which imparts distinct chemical and biological properties. Its ability to modulate ion channels and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
823780-56-9 |
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Molecular Formula |
C20H26N2O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(octanoylamino)phenyl]acetate |
InChI |
InChI=1S/C20H26N2O5/c1-2-3-4-5-6-7-17(23)21-16-10-8-15(9-11-16)14-20(26)27-22-18(24)12-13-19(22)25/h8-11H,2-7,12-14H2,1H3,(H,21,23) |
InChI Key |
XMWPCJJABLCEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)CC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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